molecular formula C14H12FNO3 B2728772 Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate CAS No. 1276014-55-1

Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate

Cat. No.: B2728772
CAS No.: 1276014-55-1
M. Wt: 261.252
InChI Key: FUQUPFWLKGJFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate is a pyridine-based compound featuring a 2-fluorobenzyloxy substituent at the 6-position and a methyl ester at the 3-position. Its structure combines aromatic and electronegative elements (fluorine) that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-18-14(17)10-6-7-13(16-8-10)19-9-11-4-2-3-5-12(11)15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQUPFWLKGJFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol and 3-pyridinecarboxylic acid.

    Esterification: The 3-pyridinecarboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 3-pyridinecarboxylate.

    Etherification: The methyl 3-pyridinecarboxylate is then reacted with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Compounds with similar structural motifs have been shown to inhibit various cancer cell lines, including breast and prostate cancer cells. For instance, a related pyridine derivative demonstrated selective growth inhibition against human breast cancer cell lines, suggesting that this compound could exhibit similar effects with further optimization .

Inhibition of Enzymatic Activity

This compound has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Certain derivatives have shown significant inhibitory activity against CDK2 and CDK9, which are associated with various cancers . The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance selectivity and potency against these targets.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may possess anti-inflammatory effects. Compounds with similar structures have been reported to exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes . The SAR analysis suggests that specific substitutions can lead to enhanced anti-inflammatory activity.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Reference
CDK2 InhibitionThis compound0.36
CDK9 InhibitionThis compound1.8
COX-1 InhibitionSimilar Pyridine Derivatives0.1664
COX-2 InhibitionSimilar Pyridine Derivatives0.0370

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of this compound analogs on HeLa, HCT116, and A375 cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory properties of related compounds revealed that they effectively reduced edema in animal models. The mechanism was linked to the inhibition of COX enzymes, demonstrating a potential therapeutic application for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate ()
  • Structure: Pyridine-2-carboxylate with a 3-trifluoromethylphenoxy group at the 6-position.
  • Key Differences: Position of carboxylate: 2-position vs. 3-position in the target compound. This alters electronic distribution and steric accessibility. Substituent: Trifluoromethylphenoxy (bulkier, highly electronegative) vs. 2-fluorobenzyloxy (smaller, moderate electronegativity).
  • Implications :
    • The trifluoromethyl group enhances metabolic stability but may reduce solubility due to increased lipophilicity.
    • The 2-carboxylate configuration might limit binding to targets requiring a 3-carboxylate orientation .
Methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride ()
  • Structure: Pyridine-3-carboxylate with an aminomethyl group at the 6-position, in hydrochloride salt form.
  • Key Differences: Substituent: Aminomethyl (basic, polar) vs. 2-fluorobenzyloxy (nonpolar, aromatic).
  • Implications: The aminomethyl group improves water solubility (via protonation) but may reduce blood-brain barrier penetration. The hydrochloride salt enhances bioavailability but introduces pH-dependent stability challenges .

Core Modifications: Pyridine vs. Naphthyridine

6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid ()
  • Structure : Naphthyridine core with triazole-linked 2-fluorobenzyloxy and carboxylic acid groups.
  • Key Differences: Core: Naphthyridine (bicyclic aromatic system) vs. pyridine (monocyclic). Functional groups: Carboxylic acid (ionizable) vs. methyl ester (neutral).
  • The carboxylic acid improves binding affinity but may reduce cell permeability compared to the ester .

Functional Group Comparisons

Methyl 6-[hydroxy(phenyl)methyl]pyridine-3-carboxylate ()
  • Structure : Pyridine-3-carboxylate with a hydroxy(phenyl)methyl group at the 6-position.
  • Key Differences: Substituent: Hydroxy(phenyl)methyl (hydrogen-bond donor) vs. 2-fluorobenzyloxy (hydrogen-bond acceptor).
  • Reduced lipophilicity may limit membrane permeability compared to the fluorinated analog .
Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate ()
  • Structure : Pyridine-3-carboxylate with an epoxide (oxirane) at the 6-position.
  • Key Differences :
    • Substituent : Reactive epoxide vs. stable 2-fluorobenzyloxy.
  • The target compound’s benzyloxy group offers metabolic stability and controlled interactions .
SIB-1757 and SIB-1893 ()
  • Structures : Pyridine derivatives with azo (SIB-1757) and styryl (SIB-1893) substituents.
  • Key Differences :
    • Functional groups : Azo (electron-withdrawing) and styryl (conjugated π-system) vs. benzyloxy ester.
  • Implications: Both compounds act as noncompetitive mGluR5 antagonists with nanomolar potency. The target compound’s ester and fluorine may offer improved selectivity or pharmacokinetics over these analogs .

Biological Activity

Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate (CAS Number: 1276014-55-1) is a pyridine derivative notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12FNO3, with a molecular weight of 261.25 g/mol. Its unique structure comprises a pyridine ring substituted with a methoxy group and a fluorophenyl moiety, which contribute to its distinctive reactivity and biological effects.

PropertyValue
Molecular FormulaC14H12FNO3
Molecular Weight261.25 g/mol
CAS Number1276014-55-1

Synthesis Methods

The synthesis of this compound typically involves:

  • Esterification : Methyl 3-pyridinecarboxylate is prepared from 3-pyridinecarboxylic acid using methanol and an acid catalyst.
  • Etherification : The resulting methyl ester is reacted with 2-fluorobenzyl alcohol in the presence of a base like potassium carbonate to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems. This mechanism suggests its utility in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited potent antibacterial effects, with MIC values around 10 µg/mL for S. aureus, suggesting potential as a therapeutic agent .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This supports its role as a candidate for further development as an anti-inflammatory drug .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response.
  • Receptor Modulation : It could also act on various receptors involved in pain and inflammation pathways, leading to reduced symptoms associated with these conditions .

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives:

Compound NameStructure ComparisonBiological Activity
Methyl 6-methoxypyridine-3-carboxylateLacks fluorophenyl groupLower antimicrobial activity
Ethyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylateEthyl instead of methyl esterSimilar activity

This comparison highlights the significance of the fluorophenyl group in enhancing the biological activity of the compound.

Q & A

Q. What are the key synthetic routes for Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is:

  • Step 1 : Introduce the 2-fluorobenzyloxy group to a pyridine precursor via Mitsunobu or SNAr reactions. For example, reacting 6-hydroxypyridine-3-carboxylate with (2-fluorophenyl)methanol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) .
  • Step 2 : Methyl esterification of the carboxyl group using methanol and a catalytic acid (e.g., H2_2SO4_4) under reflux .
    Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-esterification or side-product formation.

Q. How can purity and structural integrity be validated for this compound?

  • Analytical Methods :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity should exceed 95% .
    • NMR : Confirm the presence of the 2-fluorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and methoxy resonance (δ 3.9 ppm) .
    • Mass Spectrometry : Expected [M+H]+^+ ion at m/z 291.1 (calculated for C14_{14}H12_{12}FNO3_3).

Q. What safety precautions are necessary during handling?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood due to potential inhalation hazards .
  • Extinguishing Media : Use CO2_2, dry chemical powder, or alcohol-resistant foam for fires involving this compound. Avoid water jets, as they may spread toxic fumes .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the fluorophenyl and pyridine moieties?

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to analyze electron density distributions. The 2-fluorophenyl group exhibits electron-withdrawing effects, directing electrophilic attacks to the pyridine’s ortho and para positions .
  • Molecular Dynamics : Simulate solvation effects in DMSO or THF to predict solubility and aggregation behavior .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Study : If conflicting IC50_{50} values are reported for kinase inhibition:
    • Re-evaluate Assay Conditions : Check buffer pH, temperature, and enzyme lot variability.
    • Control Experiments : Use reference inhibitors (e.g., staurosporine) to validate assay robustness .
    • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends masked by experimental noise .

Q. How can regioselective functionalization of the pyridine ring be achieved?

  • Directed Ortho-Metalation (DoM) : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridine ring adjacent to the methoxy group. Subsequent quenching with electrophiles (e.g., DMF for formylation) yields derivatives with >80% regioselectivity .
  • Photocatalysis : Employ Ir(ppy)3_3 under blue LED light to activate C–H bonds for cross-coupling with aryl halides .

Q. What are the ecological implications of this compound’s persistence in soil?

  • OECD 307 Guideline : Conduct a 120-day soil degradation study. If <10% degradation occurs, classify it as persistent.
  • Mitigation : Modify the ester group to a biodegradable moiety (e.g., ethyl ester) to enhance microbial breakdown .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving the fluorophenyl group?

  • Issue : Steric hindrance from the 2-fluorophenyl group reduces reactivity.
  • Solution :
    • Use Pd(OAc)2_2/XPhos catalyst system for Suzuki-Miyaura couplings, which tolerates bulky substituents .
    • Optimize solvent polarity: DMF enhances solubility but may promote side reactions; switch to THF or toluene .

Q. What techniques characterize crystalline forms of this compound?

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, the pyridine ring often forms π-π interactions with adjacent fluorophenyl groups .
  • DSC/TGA : Determine melting points (expected range: 120–130°C) and thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.